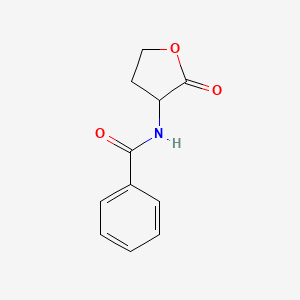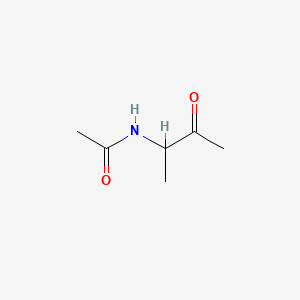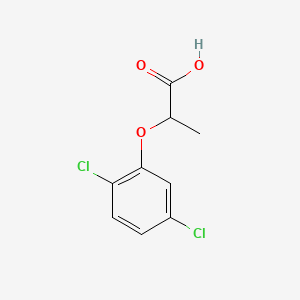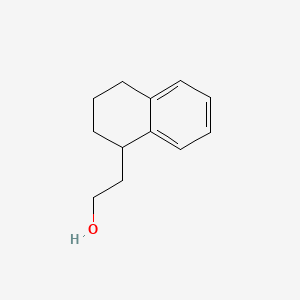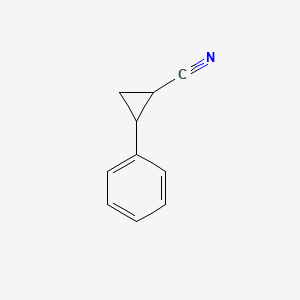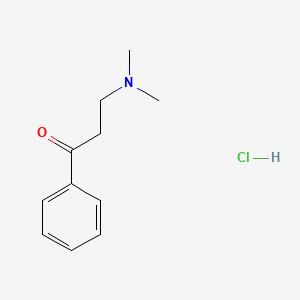
3-(二甲氨基)苯丙酮盐酸盐
概述
描述
3-(Dimethylamino)propiophenone hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Dimethylamino)propiophenone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31269. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Dimethylamino)propiophenone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)propiophenone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症研究
3-(二甲氨基)苯丙酮盐酸盐因其在癌症研究中的潜力而受到研究。Pati 等人 (2007 年) 的一项研究发现,α-取代的 1-芳基-3-二甲氨基丙酮盐酸盐对人 WiDr 结肠癌细胞表现出有效的细胞毒性作用。在某些情况下,这些化合物的细胞毒性高于参考药物顺铂,突出了它们作为癌症治疗剂的潜力 (Pati 等人,2007 年)。
光化学
在光化学领域,β-(二甲氨基)苯丙酮的光化学已经得到探索。Encinas 和 Scaiano (1979 年) 使用激光闪光光解研究了它在水性溶剂中的行为。他们的研究表明,该化合物的三重态通过电荷转移相互作用衰变,导致分子内电子转移。这项研究可能有助于了解类似化合物的な光物理性质 (Encinas 和 Scaiano,1979 年)。
化学和药物发现
3-二甲氨基-1-(噻吩-2-基)丙烷-1-酮盐酸盐已被用作烷基化和闭环反应的起始原料,以生成结构多样的化合物库。Roman (2013 年) 的这项研究表明其在合成各种化学结构方面的潜力,这在药物发现和开发中可能很重要 (Roman,2013 年)。
非线性光学性质
Rahulan 等人 (2014 年) 合成了一种新颖的查耳酮衍生物 3-(4-(二甲氨基)苯基)-1-(4-(4-(羟甲基)-1H-1,2,3-三唑-1-基)苯基)丙-2-烯-1-酮,并研究了它的非线性光学性质。该研究表明,该化合物表现出从可饱和吸收向反向可饱和吸收的转变,随着激发强度的增加,表明在光学器件中具有潜在的应用 (Rahulan 等人,2014 年)。
安全和危害
3-(Dimethylamino)propiophenone Hydrochloride is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation .
Relevant Papers
The relevant papers retrieved include a study on the synthesis of diversely substituted beta-Aminoketones and gamma-Aminoalcohols from 3-(N,N-Dimethylamino)propiophenones as starting materials . Another paper discusses the use of 3-(Dimethylamino)propiophenone Hydrochloride in the synthesis of 9- and 11-substituted 4-azapaullones .
作用机制
Mode of Action
The compound’s interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The compound’s effects on downstream pathways remain to be elucidated .
Pharmacokinetics
These properties, which impact the compound’s bioavailability, are critical for understanding the compound’s pharmacokinetics .
生化分析
Biochemical Properties
3-(Dimethylamino)propiophenone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of selective inhibitors for African trypanosoma . The compound’s interactions with enzymes and proteins are crucial for its function in these biochemical processes.
Cellular Effects
3-(Dimethylamino)propiophenone hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes is essential for understanding its overall impact on cellular activities .
Molecular Mechanism
The molecular mechanism of 3-(Dimethylamino)propiophenone hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are critical for the compound’s biochemical properties and its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)propiophenone hydrochloride change over time. The compound’s stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for its application in biochemical research .
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)propiophenone hydrochloride vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are observed in these studies. These dosage effects are essential for determining the compound’s safety and efficacy in biochemical applications .
Metabolic Pathways
3-(Dimethylamino)propiophenone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)propiophenone hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biochemical functions .
Subcellular Localization
3-(Dimethylamino)propiophenone hydrochloride’s subcellular localization and its effects on activity or function are directed by targeting signals or post-translational modifications. These factors determine the compound’s specific compartments or organelles within the cell, influencing its overall biochemical properties .
属性
CAS 编号 |
879-72-1 |
|---|---|
分子式 |
C11H16ClNO |
分子量 |
213.70 g/mol |
IUPAC 名称 |
dimethyl-(3-oxo-3-phenylpropyl)azanium;chloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H |
InChI 键 |
DKNDBIIKSJWQFL-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=CC=CC=C1.Cl |
规范 SMILES |
C[NH+](C)CCC(=O)C1=CC=CC=C1.[Cl-] |
| 879-72-1 | |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Dimethylamino)propiophenone hydrochloride participate in heterocyclic synthesis?
A: 3-(Dimethylamino)propiophenone hydrochloride acts as a valuable building block in synthesizing various heterocyclic compounds. It readily reacts with o-phenylenediamine, yielding 1,5-benzodiazepine derivatives, including 1:2 and 1:3 adducts depending on the stoichiometry and substituents on the propiophenone ring. [] Furthermore, it serves as a dienophile in hetero-Diels-Alder reactions. For instance, under microwave irradiation, it reacts with pyrazolyl- and pyrimidinil-2-azadienes to afford 5-aroylpyrazolo[3,4-b]pyridines and 6-aroylpyrido[2,3-d]pyrimidinones, respectively. This reaction showcases the compound's utility in rapidly constructing complex heterocyclic frameworks. []
Q2: What spectroscopic techniques are useful for characterizing the structure of compounds synthesized using 3-(Dimethylamino)propiophenone hydrochloride?
A: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in elucidating the structure of compounds derived from reactions involving 3-(Dimethylamino)propiophenone hydrochloride. For example, the regiochemistry of the products formed in the hetero-Diels-Alder reaction between the compound and pyrazolyl- or pyrimidinyl-2-azadienes is determined using NMR measurements. [] Additionally, X-ray diffraction analysis can provide definitive structural confirmation of the synthesized heterocycles. [] Combining these techniques allows for a comprehensive understanding of the reaction outcomes and the structures of the resulting compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
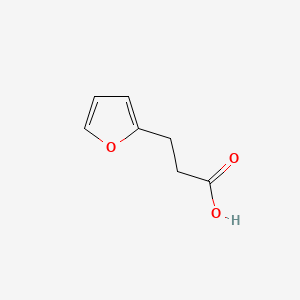
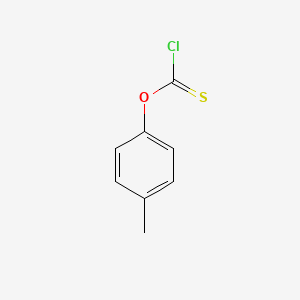
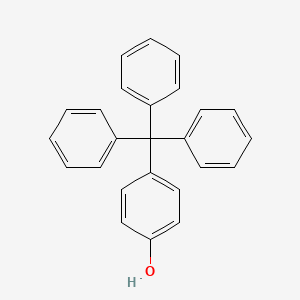
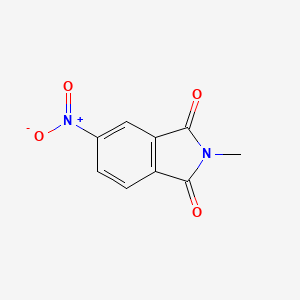

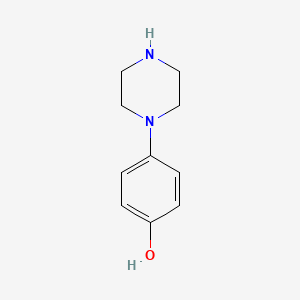
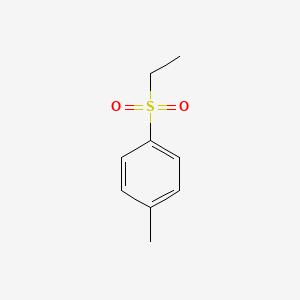
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)

